molecular formula C24H20N4O2 B3719915 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol

4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol

Cat. No.: B3719915
M. Wt: 396.4 g/mol
InChI Key: GKOVHCFOVLXKFL-XYGWBWBKSA-N
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Description

4-[(Z)-[(4,6-Diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol is a Schiff base derivative featuring a benzene-1,2-diol core, a methylhydrazinylidene linker, and a 4,6-diphenylpyrimidin-2-yl substituent. The Z-configuration of the hydrazone group and the electron-rich pyrimidine ring may influence its reactivity, solubility, and biological interactions, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-28(25-16-17-12-13-22(29)23(30)14-17)24-26-20(18-8-4-2-5-9-18)15-21(27-24)19-10-6-3-7-11-19/h2-16,29-30H,1H3/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOVHCFOVLXKFL-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-28 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of MK-28 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the compound’s purity exceeds 99% .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol exhibits diverse reactivity due to its structural complexity, including a hydrazinylidene moiety, a pyrimidine ring, and a benzene-1,2-diol group. Key reaction pathways include:

Oxidation Reactions

  • Hydrazinylidene oxidation : The hydrazinylidene group can undergo oxidation to form azo compounds or imines. Reagents like hydrogen peroxide (H₂O₂) in acidic conditions or potassium permanganate (KMnO₄) may facilitate this .

  • Diol oxidation : The benzene-1,2-diol moiety may oxidize to quinones or dimerize under oxidative conditions, similar to benzene-1,2,4-triol derivatives .

Reagent Conditions Product Type
H₂O₂ (acidic)Aqueous solution, 25°CAzo/imine derivatives
KMnO₄Basic conditionsQuinones

Reduction Reactions

  • Hydrazinylidene reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the hydrazinylidene group to hydrazines, altering its electronic properties .

  • Pyrimidine ring modification : Reduction of the pyrimidine ring (e.g., with catalytic hydrogenation) may generate substituted dihydropyrimidines, though this depends on substituents .

Substitution Reactions

  • Nucleophilic substitution : The hydrazinylidene group’s nitrogen may act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form substituted derivatives .

  • Diol activation : The benzene-1,2-diol group can undergo electrophilic substitution at the para position due to oxygen’s activating effects, forming ether, amine, or sulfonamide derivatives .

Dimerization and Coupling

  • Oxidative dimerization : The diol group may dimerize via oxidative coupling, forming biaryl structures. This is observed in benzene-1,2,4-triol derivatives, where dimers exhibit reduced antimicrobial activity compared to monomers .

  • Hydrazinylidene coupling : The hydrazinylidene group could participate in condensation reactions, forming azo linkages or extended conjugated systems .

Key Reagents and Reaction Conditions

Reaction Type Reagents Conditions
OxidationH₂O₂, KMnO₄, O₂ (air)Acidic/basic solutions, 25–100°C
ReductionNaBH₄, LiAlH₄Methanol, room temperature
SubstitutionAlkyl halides, amines, thiolsBase (e.g., KOH), DMF solvent
DimerizationO₂, peroxidases, metal catalystsAqueous solutions, pH-dependent

Oxidation Products

  • Azo/imine derivatives : Formation of azo bonds or imines from hydrazinylidene oxidation .

  • Quinones : Oxidation of the diol group to quinones, altering redox properties .

Reduction Products

  • Hydrazines : Reduction of hydrazinylidene to hydrazines, increasing basicity .

  • Dihydropyrimidines : Partial reduction of the pyrimidine ring, influencing bioactivity .

Substitution Products

  • Alkylated derivatives : Substitution at the hydrazinylidene nitrogen or diol positions .

  • Sulfonamides/ethers : Diol group modified with sulfonating agents or alkoxylation .

Structural Similarities

  • 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine ( ): Shares the pyrimidine core and hydrazinylidene group but lacks the benzene-1,2-diol moiety.

  • 4-((4,6-Dimethylpyrimidin-2-ylamino)methyl)benzene-1,2-diol ( ): Contains a benzene-1,2-diol group but differs in the pyrimidine substituents.

Reactivity Differences

Compound Key Differences Implications
Target compoundHydrazinylidene + diol groupsEnhanced redox reactivity
No diol groupReduced susceptibility to oxidation
Amino group instead of hydrazinylideneAltered nucleophilicity

Medicinal Chemistry

  • Antimicrobial agents : The diol group’s reactivity may contribute to iron-chelating properties, inhibiting bacterial growth .

  • Cancer therapy : Pyrimidine derivatives often exhibit kinase inhibition (e.g., Aurora kinase), suggesting potential anticancer applications.

Material Science

  • Polymer precursors : The diol group could serve as a building block for polyesters or resins .

  • Catalytic systems : The hydrazinylidene group may act as a ligand in organometallic catalysis .

Limitations and Challenges

  • Instability under oxidative conditions : The diol group’s tendency to dimerize or oxidize may complicate purification and storage .

  • Steric hindrance : Bulky diphenyl substituents on the pyrimidine ring could hinder reactivity or crystallization .

Scientific Research Applications

MK-28 has a wide range of scientific research applications, including:

Mechanism of Action

MK-28 exerts its effects by selectively activating PERK. This activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn induces translation attenuation in response to endoplasmic reticulum stress. This pathway is crucial for maintaining cellular homeostasis under stress conditions. MK-28’s ability to penetrate the blood-brain barrier makes it particularly valuable for studying neurodegenerative diseases .

Comparison with Similar Compounds

Structural Comparison with Analogous Schiff Bases

Schiff bases with benzene-1,2-diol moieties are well-studied for their chelating properties and bioactivity. Key structural analogs include:

Compound Name Structural Features Key Differences Bioactivity
3-(((4-Chlorophenyl)imino)methyl)benzene-1,2-diol (HL1) Chlorophenylimino group attached to benzene-1,2-diol Lacks pyrimidine ring; simpler aryl substituent Forms Zn(II)/Co(II) complexes with alkaline phosphatase inhibition and antidiabetic potential
3-(((4-Bromophenyl)imino)methyl)benzene-1,2-diol (HL2) Bromophenylimino group Halogen substituent vs. diphenylpyrimidine Similar metal complexation but lower lipophilicity than target compound
4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol (Norepinephrine) Ethylene amine side chain Catecholamine structure without hydrazone or heterocycle Sympathomimetic activity via α/β-adrenoceptors

Positional Isomerism and Substituent Effects

Positional isomerism significantly impacts physicochemical properties:

Compound Name Hydroxyl Group Positions Key Features
4-(Aminomethyl)benzene-1,2-diol hydrochloride 1,2-diol Aminomethyl group enhances solubility; used in synthetic intermediates
4-(Aminomethyl)benzene-1,3-diol hydrochloride 1,3-diol Altered hydrogen-bonding capacity reduces chelation efficiency
4-(2-Hydroxyethyl)benzene-1,2-diol (Hydroxytyrosol) 1,2-diol with hydroxyethyl chain Natural antioxidant; lacks hydrazone or pyrimidine

The 1,2-diol configuration in the target compound enables efficient metal chelation, akin to hydroxytyrosol, but its hydrazone linker and pyrimidine ring introduce unique redox and electronic properties .

Metal Complexation and Bioactivity

Schiff bases often form bioactive metal complexes. Comparisons include:

Compound Metal Complex Bioactivity
HL1-Zn(II) Zn(II) coordinated via imino and hydroxyl groups Alkaline phosphatase inhibition (IC₅₀ = 12 μM); antidiabetic effects
Target Compound (Hypothetical complex) Potential coordination via hydrazone N and pyrimidine N atoms Predicted enhanced DNA intercalation or kinase inhibition due to pyrimidine’s planar structure

Comparison with Fluorescent Probes and Receptor Ligands

Stilbene and resveratrol analogs highlight structural parallels:

Compound Name Structure Application
(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol Trans-stilbene with naphthyl group Fluorescent probe for amyloid fibrils; >100 nm emission shift upon binding
(E)-4-(1-(p-Tolylimino)ethyl)benzene-1,2-diol Aza-resveratrol analog Estrogen receptor α antagonist (IC₅₀ = 0.8 μM)

The Z-configuration of the target compound’s hydrazone may limit fluorescence utility compared to E-stilbenes but could enhance stereoselective receptor interactions .

Biological Activity

The compound 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-diphenylpyrimidine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The hydrazone formation is often facilitated by refluxing the reactants in solvents such as ethanol or DMF (Dimethylformamide) .

Antimicrobial Activity

Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties. For instance, the synthesized compound demonstrated high antibacterial and antifungal activities when tested against various strains, including Staphylococcus aureus and Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) values ranged from 48.83 to 3125 μg/mL, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promising anti-inflammatory activities. Studies have reported that similar hydrazone derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of cyclooxygenase enzymes .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on related compounds indicates that they may exert antiproliferative effects against various cancer cell lines by interfering with tubulin polymerization, a critical process in cell division .

The biological activity of this compound is likely attributed to its ability to form complexes with metal ions and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the disruption of essential cellular processes in pathogens and cancer cells.

Case Studies

Several studies have highlighted the effectiveness of hydrazone derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related hydrazone exhibited significant antibacterial activity against resistant strains of E. coli, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
  • Anti-inflammatory Effects : In an animal model, a similar compound reduced paw edema significantly compared to control groups, indicating its potential for treating inflammatory diseases .
  • Cancer Research : In vitro studies showed that derivatives of this compound inhibited the growth of melanoma cells by inducing apoptosis, suggesting a mechanism that could be exploited for cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol?

  • Methodology : Begin with condensation reactions similar to pyrimidine-hydrazine derivatives. For example, refluxing 4,6-diphenylpyrimidin-2-amine with methylhydrazine in ethanol, followed by coupling with a benzene-1,2-diol precursor under acidic conditions (e.g., acetic acid/sodium acetate buffer). Monitor reaction progress via TLC and purify via column chromatography .
  • Key Considerations : Optimize stoichiometry of hydrazine derivatives and diol precursors to favor the Z-isomer configuration. Use pH-controlled conditions (e.g., pH 6.5 ammonium acetate buffer) to stabilize intermediates .

Q. How can the structure and purity of this compound be rigorously characterized?

  • Methodology : Employ multi-modal analytical techniques:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm hydrazinylidene linkage and Z/E isomerism.
  • XRD for crystallographic validation of the Z-configuration.
  • HPLC-MS for purity assessment (>98%) and detection of byproducts.
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in tautomeric forms .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies:

  • Solvent Compatibility : Test solubility and degradation in polar (DMSO, ethanol) vs. non-polar solvents (toluene).
  • pH Sensitivity : Expose the compound to buffered solutions (pH 3–9) and monitor decomposition via UV-Vis spectroscopy.
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yields and selectivity for this compound?

  • Methodology : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example:

FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)515
Reaction Time (h)1224
  • Analysis : Use response surface methodology (RSM) to identify interactions between factors. Prioritize parameters with Pareto charts and ANOVA .

Q. What computational strategies predict the electronic properties and reactivity of this compound in catalytic or biological systems?

  • Methodology : Combine quantum chemical calculations (DFT) with molecular docking:

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge-transfer behavior.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .
    • Feedback Loop : Refine computational models using experimental kinetic data (e.g., reaction barriers from Arrhenius plots) .

Q. How can contradictory data regarding this compound’s biological activity be resolved?

  • Methodology :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability.
  • Mechanistic Profiling : Use knockout studies (e.g., CRISPR-edited cell lines) to isolate target pathways.
  • Meta-Analysis : Aggregate data from multiple labs using Bayesian statistics to quantify uncertainty and identify outliers .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., varying catalytic efficiencies), employ ICReDD’s feedback loop: experimental data → computational recalibration → refined hypotheses → targeted validation experiments .
  • Advanced Characterization : For unresolved structural features (e.g., tautomerism), use in-situ FTIR or time-resolved XRD to capture dynamic changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol
Reactant of Route 2
4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.